2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
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Overview
Description
2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the reaction of benzylamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-BENZYL-1H-BENZODIAZOLE: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE: Lacks the benzyl group, which may influence its chemical properties and applications.
Uniqueness
2-BENZYL-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both benzyl and prop-2-en-1-yl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s ability to interact with various molecular targets and undergo diverse chemical reactions.
Properties
IUPAC Name |
2-benzyl-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBUPEPHKJLUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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